Enzymatic Selectivity: HDAC6 vs. HDAC1 Inhibition
Hdac6-IN-27 demonstrates a ~400-fold selectivity for HDAC6 over HDAC1, a key class I HDAC. Its IC50 for HDAC6 is 15.9 nM, while its IC50 for HDAC1 is 6180.2 nM [1]. In contrast, Tubastatin A exhibits a >1000-fold selectivity for HDAC6 over class I HDACs , and Ricolinostat shows >10-fold selectivity . This indicates that while Hdac6-IN-27 is highly selective, its selectivity window is distinct, making it a different tool for probing HDAC1-related biology.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC6: 15.9 nM; HDAC1: 6180.2 nM |
| Comparator Or Baseline | Tubastatin A: HDAC6 ~15 nM, >1000-fold selective; Ricolinostat: HDAC6 5 nM, >10-fold selective |
| Quantified Difference | ~400-fold selectivity for Hdac6-IN-27 vs. >1000-fold for Tubastatin A and >10-fold for Ricolinostat |
| Conditions | In vitro enzymatic assay with recombinant human HDACs [1] |
Why This Matters
The distinct selectivity profile of Hdac6-IN-27 allows researchers to investigate HDAC6-specific functions with a different level of class I HDAC engagement compared to other commonly used inhibitors.
- [1] TargetMol. (2024). HDAC6-IN-27 (compound 8C) Product Datasheet. CAS: 2758023-91-3. View Source
